

Fostamatinib solubility issues and solutions

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Compound of Interest		
Compound Name:	Fostamatinib	
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Fostamatinib Technical Support Center

Welcome to the technical support center for **fostamatinib**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility of **fostamatinib** and its various forms.

Frequently Asked Questions (FAQs)

Q1: What is **fostamatinib** and why are there different forms available (e.g., **fostamatinib**, **fostamatinib** disodium, **fostamatinib** disodium hexahydrate)?

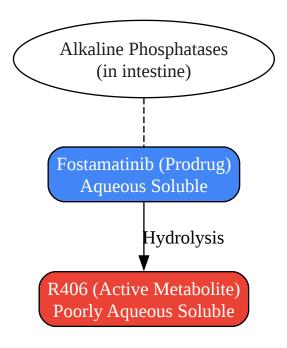
Fostamatinib (also known as R788) is an oral prodrug of the active spleen tyrosine kinase (Syk) inhibitor, R406 (tamatinib).[1][2][3][4] The active metabolite, R406, has low aqueous solubility, which presents a challenge for oral administration.[3][5][6] To overcome this, the methylene-phosphate prodrug, **fostamatinib**, was developed to enhance aqueous solubility and improve absorption.[3][5][6] **Fostamatinib** is rapidly and completely converted to the active R406 in the intestine by alkaline phosphatases.[4][5]

The different forms available are salts designed to further improve the compound's handling and solubility properties:

- Fostamatinib: The base prodrug molecule.
- Fostamatinib Disodium: A salt form of the prodrug.[7][8]



• **Fostamatinib** Disodium Hexahydrate: The hydrated salt form, which is used in the FDA-approved formulation, TAVALISSE™.[9][10][11]



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Caption: Conversion of **Fostamatinib** prodrug to its active metabolite R406.

Q2: I am observing poor solubility of **fostamatinib** in aqueous buffers. Why is this happening?

While the prodrug was designed to have better solubility than the active metabolite R406, its solubility in aqueous solutions is still limited and highly dependent on pH. **Fostamatinib** disodium is practically insoluble in acidic aqueous buffers (e.g., pH 1.2) and only slightly soluble in water.[9][10][11] Its solubility increases significantly in aqueous media with a pH above 4.5, where it exists in an anionic form.[12] If your buffer is acidic, you will likely encounter solubility issues.

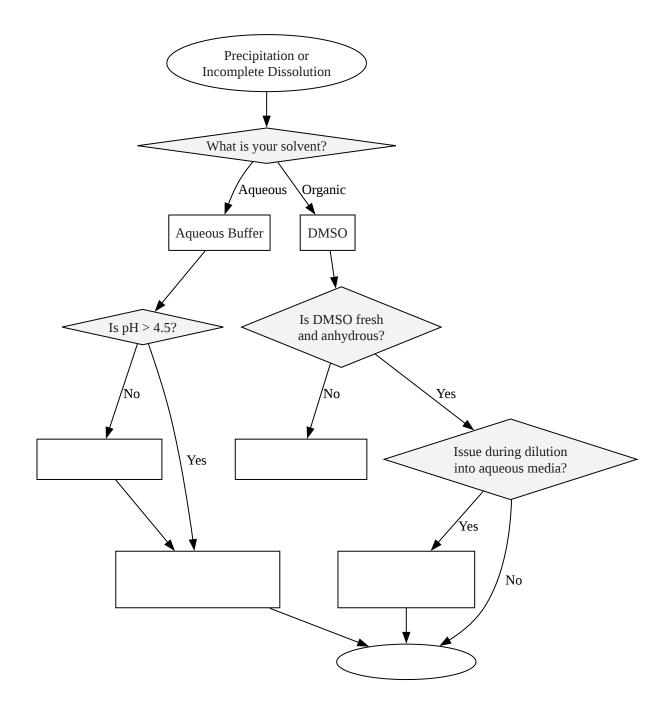
Q3: What is the recommended solvent for preparing a stock solution of **fostamatinib**?

For research purposes, Dimethyl Sulfoxide (DMSO) is the most effective and commonly cited solvent for preparing high-concentration stock solutions of **fostamatinib** and its salt forms.[1][2] [8][13][14] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2][8]



Troubleshooting Guide

Issue: My **fostamatinib** powder is not dissolving in the chosen solvent.





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Caption: Troubleshooting workflow for **fostamatinib** solubility issues.

Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous cell culture medium or buffer.

This is a common phenomenon known as "crashing out," which occurs when a drug that is soluble in a strong organic solvent is diluted into an aqueous solution where it is less soluble.

- Solution 1: Reduce Final DMSO Concentration: The final concentration of DMSO in your aqueous medium should be kept as low as possible, typically well below 1%. For sensitive in vitro assays, a final DMSO concentration of <0.2% is often recommended.[8][13]
- Solution 2: Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps. For example, dilute the DMSO stock into a small volume of medium, vortex thoroughly, and then add this to your final volume.
- Solution 3: Increase Final Volume: Diluting to a lower final concentration of **fostamatinib** in your assay may keep it in solution. Check the required concentration for your specific experiment.

Solubility Data

The solubility of **fostamatinib** and its salts can vary between suppliers and batches. The following tables summarize reported solubility data.

Table 1: Fostamatinib (Base Prodrug)



Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	62.5 - 116	107.67 - 199.84	Use of fresh, anhydrous DMSO is critical. Sonication may be needed.[1][2]
H ₂ O	< 0.1	Insoluble	[1]

| Ethanol | Insoluble | Insoluble |[2] |

Table 2: Fostamatinib Disodium & Disodium Hexahydrate

Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	25 - 50	34.13 - 80.07	For the hexahydrate and disodium forms, respectively. Sonication recommended.[13]
H₂O	2	2.73	For the hexahydrate form. Requires ultrasonication, warming, and heating to 60°C.[7][14]
Methanol	~3	Soluble	For the disodium salt.
Aqueous Buffer (pH 1.2)	Practically Insoluble	-	For the disodium hexahydrate form.[9] [10][11]



| Aqueous Buffer (pH > 4.5) | Solubility Increases | - | Solubility is several-fold higher above pH 4.5.[12] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Fostamatinib Stock Solution in DMSO

Materials:

- Fostamatinib (MW: 580.46 g/mol)[2]
- Anhydrous, high-purity DMSO

Methodology:

- Weigh out 5.8 mg of fostamatinib powder in a suitable vial.
- Add 100 μL of anhydrous DMSO to the vial.
- Vortex thoroughly. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.
- Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term (up to 1 month).[2]

Protocol 2: Preparation of Fostamatinib for In Vitro Cellular Assays

Objective: To prepare a 10 μ M working solution in cell culture medium with a final DMSO concentration of 0.1%.

Methodology:

Begin with a 10 mM stock solution of fostamatinib in DMSO (prepared as in Protocol 1).



- Perform an intermediate dilution: Add 1 μ L of the 10 mM stock solution to 999 μ L of sterile cell culture medium. This creates a 10 μ M intermediate solution in 0.1% DMSO.
- Vortex the intermediate solution gently but thoroughly.
- This 10 μ M solution can now be used directly to treat cells or can be further diluted in the culture medium as required for your experimental dose-response curve.

Protocol 3: Example Formulation for In Vivo Oral Administration

For animal studies, a suspension or solution using co-solvents is often required. This is an example formulation and may need optimization for your specific animal model and administration route.

Materials:

- Fostamatinib
- DMSO
- PEG300 or PEG400[1]
- Tween-80[1]
- Saline or ddH₂O[1]

Methodology (for a 2 mg/mL working solution):

- Prepare a high-concentration mother liquor in DMSO (e.g., 40 mg/mL by dissolving 2 mg of fostamatinib in 50 μ L of DMSO).
- In a separate tube, add the required volume of the mother liquor (e.g., 50 μL for a 1 mL final formulation).
- Add PEG300 (e.g., 300 μL for a 30% final concentration). Mix well until the solution is clear.
- Add Tween-80 (e.g., 50 μL for a 5% final concentration). Mix well until the solution is clear.



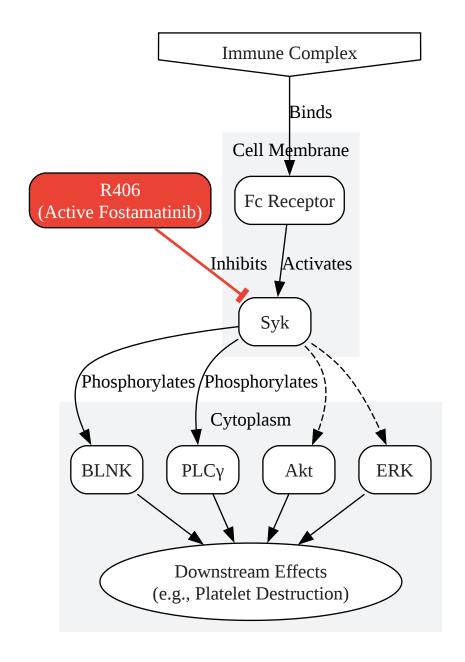
- Add Saline or ddH₂O to the final volume (e.g., 600 μL for a 60% final concentration).
- Mix the final formulation thoroughly. This formulation should be prepared fresh before use.[2]

Note: The final percentage of each component may need to be adjusted based on the required dose and stability of the formulation.

Mechanism of Action: Syk Signaling Pathway Inhibition

Fostamatinib's active metabolite, R406, is a competitive inhibitor of the ATP binding site on Spleen Tyrosine Kinase (Syk).[2][7] Syk is a critical component of signal transduction downstream of various receptors, including Fc receptors on immune cells.[4] By inhibiting Syk, R406 blocks these signaling cascades, leading to reduced inflammation and, in the case of Immune Thrombocytopenia (ITP), decreased platelet destruction.[6][16]





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Caption: Simplified Syk signaling pathway and the inhibitory action of R406.

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